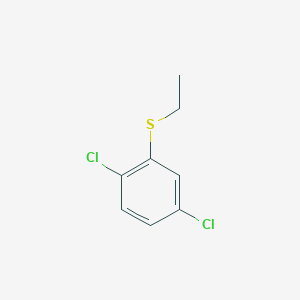

2,5-Dichlorophenyl ethyl sulfide

Description

Historical Trajectories and Foundational Research on Aryl Alkyl Sulfides

The scientific investigation of sulfides dates back to the 19th century, marking them as a longstanding subject of interest in organic chemistry. numberanalytics.com Foundational methods for synthesizing these compounds often involved nucleophilic substitution reactions, a cornerstone of organic synthesis. numberanalytics.com

Over the years, the methodologies for creating aryl alkyl sulfides have evolved significantly. A notable advancement came with the use of phase-transfer catalysis, which allowed for the in situ generation of thiolate anions from more stable and less odorous disulfide precursors. tandfonline.com This improved method offered advantages such as the use of inexpensive reagents and high yields in shorter reaction times. tandfonline.com

The late 20th and early 21st centuries witnessed a paradigm shift with the development of transition metal-catalyzed cross-coupling reactions for carbon-sulfur bond formation. nih.gov Historically, sulfur compounds were often considered poisons for metal catalysts. However, researchers developed robust catalytic systems, particularly those based on copper and palladium, that could efficiently couple thiols with aryl halides. nih.gov The Buchwald-Hartwig amination principles were extended to C-S coupling, providing highly efficient and functional-group-tolerant methods for the synthesis of a wide array of aryl sulfides from aryl chlorides. nih.gov These advancements represent the bedrock upon which the synthesis of complex molecules like 2,5-Dichlorophenyl ethyl sulfide (B99878) is built.

Table 2: Foundational and Modern Synthetic Routes to Aryl Alkyl Sulfides

| Synthetic Method | Description | Key Features |

|---|---|---|

| Nucleophilic Substitution | A foundational method where a thiolate anion (RS⁻) displaces a leaving group on an alkyl halide. numberanalytics.com | Simple, direct, but can be limited by substrate scope and harsh conditions. |

| Phase-Transfer Catalysis | Involves generating thiolate anions from disulfides using a biphasic system and a phase-transfer catalyst. tandfonline.com | Avoids the use of volatile and odorous thiols; employs milder conditions. |

| Transition Metal Catalysis | The use of catalysts (e.g., copper, palladium) to couple thiols with aryl halides or pseudohalides. nih.gov | High efficiency, excellent functional group tolerance, broad substrate scope. |

Significance of Dichlorinated Aryl Compounds in Organic Synthesis and Mechanistic Studies

The presence of two chlorine atoms on the phenyl ring of 2,5-Dichlorophenyl ethyl sulfide is of great significance. Halogenated aromatic compounds are crucial building blocks in organic synthesis. The chlorine atoms modify the electronic properties of the benzene (B151609) ring, influencing its reactivity in reactions such as electrophilic aromatic substitution.

Dichlorinated phenyl groups are instrumental in directing regioselective reactions. For instance, studies on the lithiation of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane have shown that the two chlorine atoms can direct deprotonation to a specific position on the aromatic ring. researchgate.net This directing ability is a powerful tool for chemists to construct complex molecular architectures with high precision.

Furthermore, dichlorinated aromatic structures are important in mechanistic studies. Research into the formation of disinfection byproducts from dichlorine radical reactions has identified aromatic structures as the primary precursors. acs.orgnih.gov Understanding the reaction pathways of chlorinated aromatics is crucial for fields ranging from environmental chemistry to pharmaceutical development, as these moieties are present in numerous biologically active compounds and agrochemicals. epa.govnih.govresearchgate.net The synthesis of various compounds containing the 2,5-dichlorophenyl group, such as N-(2,5-dichlorophenyl)-1-ethylsulfonylpiperidine-3-carboxamide and bis(2,5-dichlorophenyl) disulfide, underscores the versatility of this chemical motif in academic and industrial research. ontosight.aievitachem.com

Overview of Current Research Paradigms for Organosulfur Compounds

Contemporary research into organosulfur compounds is broad and dynamic, spanning numerous scientific disciplines. These compounds are recognized for their significant potential in pharmacology, with demonstrated antioxidant, anticancer, and antimicrobial activities. frontiersin.org The field is moving beyond a "one molecule, one target" approach, with studies exploring organosulfur compounds as multi-targeted agents for complex diseases. nih.gov

In materials science, organosulfur compounds are integral to the development of conducting polymers and other advanced materials. numberanalytics.com In agriculture, they form the basis of a significant portion of modern fungicides and other crop protection agents, with ongoing research focused on understanding their mode of action and developing new, more effective molecules. researchgate.net

A major thrust in current research is the development of innovative and sustainable synthetic methods. This includes the use of novel catalysts to facilitate multicomponent reactions, leading to the efficient construction of valuable organosulfur compounds with reduced waste and cost. researchgate.net The synergistic effects of combining organosulfur compounds with other agents in therapeutic contexts is also a burgeoning area of investigation. mdpi.com As researchers continue to explore their mechanisms of action and expand their applications, the foundational knowledge derived from studying specific molecules like this compound remains critically important. frontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-ethylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2S/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOPUXWZEFZGPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemistry of 2,5 Dichlorophenyl Ethyl Sulfide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the arrangement and energy of electrons within a molecule, which in turn govern its chemical properties.

Density Functional Theory (DFT) Studies on Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2,5-Dichlorophenyl ethyl sulfide (B99878), DFT calculations can elucidate the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical descriptors of chemical reactivity.

The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. In aromatic sulfides like 2,5-Dichlorophenyl ethyl sulfide, the HOMO often has significant contributions from the sulfur lone pairs and the phenyl ring's π-system. The LUMO is generally a π* orbital of the aromatic ring. The presence of two electron-withdrawing chlorine atoms on the phenyl ring is expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted ethyl phenyl sulfide. This is due to the inductive effect of the chlorine atoms. A recent DFT study on a complex aryl sulfide reported HOMO and LUMO energies of -6.28 eV and -2.67 eV, respectively, using the B3LYP functional, resulting in an energy gap of 4.47 eV. bohrium.com While these values are for a different molecule, they provide a relevant scale for the electronic properties of complex aryl sulfides.

The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. The substitution pattern of the chlorine atoms at the 2 and 5 positions will also influence the spatial distribution of these orbitals.

Table 1: Predicted Electronic Properties of this compound (Estimated from DFT studies on analogous compounds)

| Property | Estimated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 to -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ -2.5 to -3.0 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 3.0 to 4.0 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | ~ 1.5 to 2.5 D | Influences intermolecular interactions and solubility. |

Note: The values in this table are estimations based on computational studies of similarly substituted thioanisoles and aryl sulfides and are intended to be representative.

Conformational Analysis and Energy Landscapes

The flexibility of this compound is primarily centered around the rotation of the ethyl group relative to the dichlorophenyl ring, specifically the torsion angle of the C(aryl)-S-C(ethyl)-C(methyl) chain. Conformational analysis of thioanisole (B89551) (methyl phenyl sulfide) and its derivatives has shown that the energy barrier to rotation around the C(aryl)-S bond is relatively low. cdnsciencepub.comresearchgate.net For thioanisole itself, calculations have predicted that a conformation where the methyl group is perpendicular to the plane of the benzene (B151609) ring is a stable energy minimum. researchgate.netresearchgate.net

For this compound, the presence of a chlorine atom at the ortho position (position 2) would introduce significant steric hindrance. This steric clash would likely raise the energy of conformations where the ethyl group is planar with the ring and points towards the chlorine atom. Consequently, the molecule is expected to preferentially adopt a conformation where the ethyl group is twisted out of the plane of the aromatic ring to minimize this repulsion. A potential energy surface scan would reveal the energy minima corresponding to these stable conformations and the transition states that separate them. Studies on substituted thioanisoles have shown that ortho-substituents have a pronounced effect on the rotational barrier and the preferred conformation. cdnsciencepub.com

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can model the behavior of a molecule over time, providing insights into its interactions with surrounding molecules, such as solvents.

Solvation Effects and Solvent-Compound Interactions

MD simulations could be employed to calculate the free energy of solvation in various solvents, predicting its solubility. These simulations would model the explicit interactions between the solute and solvent molecules, revealing how the solvent molecules arrange themselves around the dichlorophenyl and ethyl sulfide moieties. The chlorinated aromatic ring can participate in π-stacking interactions with other aromatic systems.

Hydrogen Bonding Network Analysis

This compound is not a hydrogen bond donor as it lacks a hydrogen atom bonded to a highly electronegative atom. However, it can act as a weak hydrogen bond acceptor. The lone pairs of electrons on the sulfur atom and, to a lesser extent, the chlorine atoms, can accept hydrogen bonds from donor molecules like water or alcohols. The π-system of the dichlorinated benzene ring can also act as a very weak hydrogen bond acceptor.

An MD simulation of this compound in a protic solvent would allow for a radial distribution function analysis. This analysis would show the probability of finding solvent hydrogen atoms at a certain distance from the sulfur, chlorine, and ring centroid, providing quantitative evidence of weak hydrogen bonding interactions. However, due to the steric hindrance from the ethyl group and the ortho-chlorine, the accessibility of the sulfur lone pairs may be somewhat restricted.

Structure-Reactivity Relationships and Mechanistic Predictions

The electronic and steric features of this compound, as elucidated by computational methods, allow for predictions about its reactivity. Quantitative Structure-Activity Relationship (QSAR) studies on related alkyl phenyl sulfides have shown that factors like lipophilicity and electronic parameters are crucial for their biological activity, which is a facet of their chemical reactivity. nih.gov

The electron-withdrawing nature of the two chlorine atoms deactivates the aromatic ring towards electrophilic substitution. Any such reaction would be directed by the existing substituents. The sulfur atom, being an ortho-, para-director (though deactivating), and the chlorine atoms, also ortho-, para-directors, would lead to complex product mixtures in electrophilic aromatic substitution reactions.

The sulfur atom itself is a primary site for reaction, particularly oxidation. The oxidation of phenyl sulfides to sulfoxides and then to sulfones is a common transformation. rsc.org The electronic effects of the dichlorophenyl group would influence the rate of this oxidation. The electron-withdrawing chlorine atoms would make the sulfur atom less nucleophilic and therefore potentially slower to oxidize compared to an unsubstituted ethyl phenyl sulfide. Computational studies can model the reaction pathway for such an oxidation, identifying transition state structures and activation energies, thus providing a mechanistic prediction of its oxidative susceptibility.

Computational Prediction of Reaction Pathways

The prediction of reaction pathways for this compound is a cornerstone of its computational analysis. This involves the theoretical mapping of how the molecule might react under various conditions, identifying potential products, intermediates, and the sequence of elementary steps connecting them. A primary focus of such studies is often the oxidation of the sulfur atom, a common transformation for thioethers. nih.govtandfonline.com

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring these pathways. rsc.orgresearchgate.net For this compound, a key reaction pathway of interest is its oxidation to the corresponding sulfoxide (B87167) and subsequently to the sulfone. Theoretical calculations can model the interaction of the thioether with an oxidizing agent, such as hydrogen peroxide. researchgate.netbeilstein-journals.orgresearchgate.net The calculations would explore the step-by-step mechanism, likely involving a nucleophilic attack of the sulfur atom on the oxidant. nih.gov

Another significant set of reaction pathways for this molecule involves nucleophilic aromatic substitution (SNAr), where one or both of the chlorine atoms on the phenyl ring are replaced by a nucleophile. mdpi.commasterorganicchemistry.com Computational models can predict the regioselectivity of such reactions, determining whether the chlorine at the C2 or C5 position is more susceptible to substitution. mdpi.com These predictions are based on calculating the energies of the intermediates and transition states for each possible pathway. nih.govscience.gov Automated computational workflows can be employed to systematically explore these complex reaction networks, although they require significant computational resources. nih.gov

Illustrative potential reaction pathways for this compound that could be computationally explored are presented in the table below.

| Reaction Type | Reactants | Predicted Intermediates | Predicted Products |

| Oxidation | This compound + H₂O₂ | Thioether-H₂O₂ adduct | 2,5-Dichlorophenyl ethyl sulfoxide |

| Over-oxidation | 2,5-Dichlorophenyl ethyl sulfoxide + H₂O₂ | Sulfoxide-H₂O₂ adduct | 2,5-Dichlorophenyl ethyl sulfone |

| Nucleophilic Aromatic Substitution | This compound + Nu⁻ | Meisenheimer complex | 2-Nu-5-chlorophenyl ethyl sulfide or 5-Nu-2-chlorophenyl ethyl sulfide |

This table is illustrative and based on general principles of thioether and aryl halide reactivity. Specific intermediates and product distributions would be determined through detailed quantum chemical calculations.

Elucidation of Transition States and Activation Energies

A deeper understanding of the reaction pathways of this compound requires the characterization of transition states and the calculation of their corresponding activation energies. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the rate of the reaction. masterorganicchemistry.com

Computational chemists use various algorithms to locate the geometry of a transition state. Once found, frequency calculations are performed to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. beilstein-journals.org The activation energy is then calculated as the energy difference between the transition state and the reactants. mdpi.com

For the oxidation of this compound to its sulfoxide, DFT calculations would be employed to model the transition state of the oxygen transfer from the oxidant to the sulfur atom. nih.gov The calculated activation energy would provide a quantitative measure of how fast this reaction is likely to occur under specific conditions. For instance, studies on similar sulfides have shown that the activation barrier for the oxidation of a sulfide to a sulfoxide can be significantly different from the subsequent oxidation to a sulfone. nih.gov

In the case of nucleophilic aromatic substitution, computational studies would focus on the transition states for the attack of a nucleophile at the C2 and C5 positions of the dichlorophenyl ring. mdpi.com The relative activation energies for these two pathways would determine the regioselectivity of the reaction. mdpi.com It is generally observed that the presence of electron-withdrawing groups, such as chlorine, activates the aromatic ring for nucleophilic attack. masterorganicchemistry.com

The following table provides hypothetical activation energies for key reactions of this compound, which would be the target of computational investigation.

| Reaction | Computational Method | Hypothetical Activation Energy (kcal/mol) |

| Oxidation to Sulfoxide | DFT (B3LYP/6-31G) | 15-25 |

| Oxidation of Sulfoxide to Sulfone | DFT (B3LYP/6-31G) | 20-30 |

| SNAr at C2 (e.g., with CH₃O⁻) | DFT (ωB97X-D/def2-TZVP) | 18-28 |

| SNAr at C5 (e.g., with CH₃O⁻) | DFT (ωB97X-D/def2-TZVP) | 20-30 |

These values are illustrative and would need to be determined by specific, high-level computational studies. The choice of DFT functional and basis set can influence the results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reaction Mechanisms

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govconicet.gov.ar For the reaction mechanisms of this compound and related compounds, QSAR can be a powerful predictive tool. researchgate.net

A QSAR study would involve compiling a dataset of related aryl sulfides with experimentally determined reaction rates for a specific transformation (e.g., oxidation or nucleophilic substitution). Then, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., orbital energies like HOMO and LUMO, atomic charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.govconicet.gov.ar

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates a subset of these descriptors with the observed reactivity. nih.govconicet.gov.ar The resulting QSAR equation can be used to predict the reactivity of new, untested compounds like this compound. Furthermore, the descriptors included in the model can provide mechanistic insights. For example, a strong correlation with electronic descriptors would suggest that the reaction rate is primarily governed by electronic effects. nih.gov

For a series of substituted dichlorophenyl ethyl sulfides, a QSAR model could be developed to predict their oxidation rates.

| Molecular Descriptor | Descriptor Type | Potential Influence on Oxidation Rate |

| Highest Occupied Molecular Orbital (HOMO) Energy | Electronic | Higher HOMO energy may correlate with a faster rate due to increased nucleophilicity of the sulfur atom. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Electronic | May be relevant in reactions where the sulfide acts as an electrophile. conicet.gov.ar |

| Charge on Sulfur Atom | Electronic | A more negative charge could indicate higher nucleophilicity and a faster reaction with an electrophilic oxidant. |

| Molecular Volume | Steric | Increased steric hindrance around the sulfur atom may slow down the reaction rate. |

| LogP | Hydrophobicity | Can influence reaction rates in biphasic systems by affecting the concentration of the sulfide at the reaction interface. |

This table illustrates the types of descriptors that would be considered in a QSAR study of aryl sulfide reactivity. The actual contribution of each descriptor would be determined by the statistical analysis of a specific dataset.

By integrating these theoretical and computational approaches, a comprehensive understanding of the chemical nature of this compound can be achieved, guiding experimental work and enabling the prediction of its behavior in various chemical environments.

Advanced Analytical Methodologies for Detection and Characterization of 2,5 Dichlorophenyl Ethyl Sulfide

Chromatographic Separation Techniques for Trace Analysis

Chromatographic methods are indispensable for the separation of 2,5-Dichlorophenyl ethyl sulfide (B99878) from complex sample matrices, enabling its detection and quantification even at trace levels. Both gas and liquid chromatography offer powerful solutions, each with specific advantages depending on the analytical challenge at hand.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like 2,5-Dichlorophenyl ethyl sulfide. The development of a robust GC method involves careful selection of the column, carrier gas, temperature program, and detector to achieve optimal separation and sensitivity.

For compounds of this nature, a non-polar or medium-polarity capillary column is typically employed. A common choice would be a column coated with a stationary phase such as 5% phenyl-methylpolysiloxane. The temperature program is optimized to ensure sufficient resolution of the analyte from other components in the sample, often involving a temperature ramp to elute compounds with a wide range of boiling points.

The choice of detector is critical for achieving the required sensitivity and selectivity. While a Flame Ionization Detector (FID) can be used, an Electron Capture Detector (ECD) offers superior sensitivity for halogenated compounds. For even greater selectivity and confirmation, a mass spectrometer (MS) or a sulfur-specific detector like the Sulfur Chemiluminescence Detector (SCD) is ideal. The SCD, in particular, provides an equimolar response to sulfur compounds, simplifying quantification. spectroscopyonline.com

Table 1: Illustrative GC Method Parameters for this compound Analysis

| Parameter | Setting |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (ECD) |

| Injection Volume | 1 µL (splitless) |

This table presents a hypothetical optimized GC method based on standard practices for similar analytes.

For samples that are not amenable to direct GC analysis, such as those in complex biological or environmental matrices, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector offers a powerful alternative. dtic.milchemguide.co.uk These techniques are particularly useful for non-volatile or thermally labile compounds.

Reversed-phase chromatography is the most common mode for separating moderately non-polar compounds like this compound. A C18 or C8 stationary phase is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation in complex samples.

Detection in LC can be accomplished using a Diode Array Detector (DAD) or a UV-Vis detector, which monitors the absorbance of the analyte at a specific wavelength. However, for unambiguous identification and enhanced sensitivity, coupling the LC system to a mass spectrometer (LC-MS) is the preferred approach. chemguide.co.uklibretexts.org

Table 2: Example LC Method Parameters for this compound

| Parameter | Setting |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 50% B to 100% B over 10 minutes, hold at 100% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detector | UV at 254 nm or Mass Spectrometer |

| Injection Volume | 10 µL |

This table illustrates a typical reversed-phase LC method that could be adapted for the analysis of this compound.

Spectroscopic Identification and Structural Elucidation Methodologies

Once separated, spectroscopic techniques are employed to confirm the identity and elucidate the structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be utilized.

The ¹H NMR spectrum would be expected to show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ethyl group. The aromatic region would display a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring. Based on known chemical shifts for similar structures, the proton on the carbon between the two chlorine atoms would likely appear as a doublet, the proton adjacent to the sulfur-bound carbon as a doublet of doublets, and the remaining aromatic proton as a doublet. mit.edusigmaaldrich.comchemicalbook.com

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, with the chemical shifts being influenced by the attached atoms (chlorine, sulfur, or hydrogen). rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl) | 1.2 - 1.4 | Triplet |

| CH₂ (ethyl) | 2.8 - 3.0 | Quartet |

| Aromatic H | 7.0 - 7.4 | Multiplet |

These are predicted values based on analogous structures and may vary slightly in experimental conditions.

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the parent ion and its fragments with high accuracy, allowing for unambiguous identification.

In the mass spectrum of this compound, the molecular ion peak would be expected, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms (with the ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for alkyl aryl sulfides include cleavage of the C-S bond, leading to the formation of a dichlorophenylthio radical and an ethyl cation, or the loss of the ethyl group to form a dichlorothiophenol cation. miamioh.edulibretexts.org

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 206/208/210 | [M]⁺ (Molecular ion) |

| 177/179 | [M - C₂H₅]⁺ |

| 143/145 | [C₆H₃Cl₂]⁺ |

| 29 | [C₂H₅]⁺ |

The presence and relative abundance of these fragments are predictive and would need to be confirmed by experimental data.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups. msu.edu

The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations typically absorb in the fingerprint region, often between 600 and 800 cm⁻¹, and the C-S stretch is usually a weak band in the same region. vscht.czlibretexts.org

Raman spectroscopy is often more sensitive to the symmetric vibrations of non-polar bonds, making it a good tool for observing the C-S and C-Cl bonds, as well as the aromatic ring vibrations. researchgate.netgoogle.comrsc.org

Table 5: Anticipated IR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| C-S Stretch | 600 - 700 | IR (weak), Raman |

These are generalized regions for the expected functional groups.

Method Validation and Quality Assurance Protocols in Research Settings

Method validation for this compound in a research context necessitates a comprehensive quality assurance (QA) program. Such a program encompasses not only the initial validation of the analytical method but also ongoing quality control (QC) measures to monitor its performance over time. synectics.netepa.gov Formal QA programs ensure that all data are generated under controlled conditions and are thoroughly documented. synectics.net

Key components of a QA/QC protocol for the analysis of organosulfur compounds like this compound typically involve:

Standard Operating Procedures (SOPs): Detailed written procedures for every step of the analysis, from sample collection to data reporting.

Calibration: Regular calibration of instruments using certified reference materials to ensure accuracy. synectics.net

Blanks: Analysis of reagent blanks to check for contamination from solvents and lab materials. synectics.net

Control Samples: Use of positive and negative control samples to verify the reliability of the test method over time.

These protocols are fundamental for generating defensible data in any research study involving the quantification of this compound.

A critical phase of method validation is the assessment of the method's sensitivity, selectivity, and linearity for the target analyte, this compound.

Sensitivity is typically defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other potentially interfering compounds in the sample matrix. For chromatographic methods like Gas Chromatography (GC), selectivity is demonstrated by the absence of co-eluting peaks at the retention time of this compound. Techniques such as GC coupled with mass spectrometry (GC/MS) provide high selectivity and are often used for confirmation, as they can distinguish compounds based on their mass spectra, even if they co-elute chromatographically. synectics.net Potential interferents for chlorinated and sulfur-containing compounds can include other halogenated compounds, phthalates, and dichlorobenzenes. synectics.netepa.gov

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. To establish linearity, calibration standards are prepared at a minimum of five different concentrations that bracket the expected concentration range of the samples. synectics.netepa.gov The data are then plotted to generate a calibration curve, and the linearity is typically evaluated by the coefficient of determination (R²).

Table 1: Illustrative Linearity Data for a Hypothetical GC-ECD Analysis of this compound

| Concentration (µg/L) | Instrument Response (Peak Area) |

|---|---|

| 1.0 | 12,540 |

| 5.0 | 61,300 |

| 10.0 | 123,150 |

| 25.0 | 308,900 |

| 50.0 | 621,200 |

Coefficient of Determination (R²): 0.9995

This table presents hypothetical data to illustrate the concept of linearity assessment. Actual research data would be required for a definitive validation.

Robustness studies evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use. For a GC-based method for this compound, parameters that might be varied include:

Injector and detector temperature

Gas flow rates

Column type from different manufacturers

Solvent composition

The results from these variations are compared to the results from the standard procedure to determine if any parameter is critical to the method's performance.

Reproducibility refers to the ability of the method to produce consistent results when the analysis is performed by different analysts, on different instruments, and in different laboratories over an extended period. Inter-laboratory studies are the ultimate test of reproducibility. While specific reproducibility data for this compound are not widely published, the principles involve analyzing identical samples at multiple facilities and comparing the results. The precision between laboratories is then calculated, often expressed as the relative standard deviation (RSD).

Table 2: Example of an Inter-Laboratory Reproducibility Study Design

| Parameter | Description | Example Value |

|---|---|---|

| Number of Laboratories | Total labs participating in the study. | 5 |

| Sample Type | Matrix spiked with this compound. | Spiked Water |

| Spike Concentration | Concentration of the analyte added to the sample. | 20 µg/L |

| Intra-laboratory Repeatability (RSDr) | Precision within a single lab. | < 8% |

| Inter-laboratory Reproducibility (RSDR) | Precision between all participating labs. | < 15% |

This table outlines the typical design and acceptance criteria for a reproducibility study. It is for illustrative purposes, as specific study data for this compound is not publicly available.

Environmental Chemistry and Degradation Pathways of 2,5 Dichlorophenyl Ethyl Sulfide

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

Photochemical degradation, driven by the energy of sunlight, is a significant pathway for the transformation of many organic pollutants in the environment. For 2,5-Dichlorophenyl ethyl sulfide (B99878), photolysis is anticipated to proceed through several mechanisms, including UV-induced transformation and the formation of various degradation products.

UV-Induced Transformation and Reaction Kinetics

For analogous compounds, such as the mustard gas simulant 2-chloroethyl ethyl sulfide (CEES), photocatalytic degradation has been shown to follow first-order kinetics. rsc.org In one study, the half-life of CEES in a methanol-water mixture under visible light irradiation with a catalyst was 14.7 minutes. rsc.org The degradation of other pesticides containing a dichlorophenyl group, such as prothiofos (B128851), also demonstrates gradual degradation upon exposure to sunlight. tandfonline.com It is plausible that 2,5-Dichlorophenyl ethyl sulfide would exhibit similar light-induced degradation, with the rate being dependent on factors such as the intensity of UV radiation, the presence of photosensitizers in the environment (e.g., humic substances), and the medium (water, soil, or air). The primary photochemical reactions are expected to be oxidation of the sulfide and cleavage of the C-S bonds. researchgate.net

Identification of Photodegradation Products

Direct photolysis or photosensitized reactions of this compound are expected to yield a range of transformation products. Based on the degradation pathways of similar organosulfur and chlorinated aromatic compounds, the following products can be anticipated.

Oxidation of the sulfur atom is a common photochemical reaction for thioethers. researchgate.net This would lead to the formation of 2,5-Dichlorophenyl ethyl sulfoxide (B87167) and subsequently 2,5-Dichlorophenyl ethyl sulfone . The photocatalytic degradation of the mustard simulant 2-phenethyl 2-chloroethyl sulfide also indicates that sulfur is ultimately transformed into sulfuric acid. nih.gov

Cleavage of the carbon-sulfur bond is another likely photodegradation pathway. uc.pt This could result in the formation of 2,5-Dichlorophenol and ethyl mercaptan . Further degradation of these products would then occur. For instance, photolysis of dichlorprop, a dichlorophenoxy herbicide, leads to the formation of 2,4-dichlorophenol (B122985) and other chlorinated phenols. uc.pt Similarly, studies on prothiofos have identified 2,4-dichlorophenol as a hydrolysis product. tandfonline.com

Additionally, reactions involving the aromatic ring, such as hydroxylation, are possible, leading to the formation of various chlorinated and hydroxylated phenols. The NIH shift, a mechanism involving an epoxide intermediate, has been observed in the hydroxylation of other dichlorinated aromatic compounds like 2,4-D, resulting in isomers such as 2,5-dichloro-4-hydroxyphenoxyacetic acid. annualreviews.org

Table 1: Potential Photodegradation Products of this compound

| Potential Product | Formation Pathway |

| 2,5-Dichlorophenyl ethyl sulfoxide | Oxidation of the sulfide |

| 2,5-Dichlorophenyl ethyl sulfone | Further oxidation of the sulfoxide |

| 2,5-Dichlorophenol | Cleavage of the C-S bond |

| Ethyl mercaptan | Cleavage of the C-S bond |

| Chlorinated and hydroxylated phenols | Ring hydroxylation and further transformations |

This table is based on hypothesized degradation pathways from analogous compounds due to the lack of direct experimental data for this compound.

Microbial Transformation and Bioremediation Potential

Microbial activity is a crucial factor in the breakdown of organic pollutants in soil and water. researchgate.net The biodegradation of this compound is expected to be mediated by a variety of microorganisms capable of metabolizing chlorinated aromatic compounds and organosulfur compounds.

Biodegradation Pathways in Soil and Water Systems

In soil and water, microorganisms can utilize xenobiotic compounds as a source of carbon, energy, or other nutrients. researchgate.net The biodegradation of this compound would likely proceed through several enzymatic reactions.

Similar to photochemical oxidation, a primary microbial transformation pathway is the oxidation of the sulfur atom to form the corresponding sulfoxide and sulfone. researchgate.net This is a common detoxification pathway for thioether-containing compounds. researchgate.net

Another key pathway is the degradation of the chlorinated aromatic ring. This often begins with hydroxylation, catalyzed by monooxygenase or dioxygenase enzymes, to form chlorocatechols. epa.gov These intermediates can then undergo ring cleavage, leading to the eventual mineralization of the compound to carbon dioxide and water. epa.gov For instance, the degradation of the fungicide iprodione, which contains a 3,5-dichlorophenyl group, results in the formation of 3,5-dichloroaniline. researchgate.net

Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, can also occur, particularly under anaerobic conditions. mdpi.com This process reduces the toxicity of the molecule and can make it more susceptible to further degradation.

Microbial Strain Isolation and Metabolic Studies

While no specific microbial strains have been reported to degrade this compound, numerous studies have isolated microorganisms capable of degrading related compounds. Bacteria from genera such as Pseudomonas, Bacillus, Rhodococcus, and Sphingomonas are well-known for their ability to degrade a wide range of chlorinated and aromatic pollutants. mdpi.com Fungi, particularly white-rot fungi, also possess powerful enzymes that can break down complex organic molecules. researchgate.net

The isolation of strains capable of degrading this compound would typically involve enrichment culture techniques. This would entail incubating soil or water samples from a contaminated site with the target compound as the sole source of carbon or sulfur. This process would select for microorganisms that have evolved the metabolic capacity to utilize the compound. Subsequent metabolic studies would be necessary to elucidate the specific enzymatic pathways and identify the intermediate and final degradation products.

Chemical Hydrolysis and Abiotic Transformation in Environmental Systems

In addition to photochemical and microbial degradation, abiotic chemical reactions, particularly hydrolysis, can contribute to the transformation of pollutants in the environment.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of this compound to hydrolysis will depend on the stability of the carbon-sulfur bonds. Thioether linkages are generally stable to hydrolysis under neutral environmental conditions. However, under more extreme pH conditions (acidic or alkaline), hydrolysis may become more significant. researchgate.net

Studies on the hydrolysis of the related compound 2-chloroethyl ethyl sulfide (CEES) show that it can be a complex process, potentially involving the formation of sulfonium (B1226848) salts as intermediates. dtic.mil For organophosphorus pesticides containing a dichlorophenyl moiety, hydrolysis often leads to the formation of the corresponding dichlorophenol. researchgate.netimrpress.com Therefore, it is plausible that under certain conditions, this compound could hydrolyze to form 2,5-Dichlorophenol and ethyl hydrosulfide .

Other abiotic transformations could include oxidation by reactive oxygen species present in the environment, such as hydroxyl radicals. These highly reactive species can initiate the degradation of organic molecules, leading to a variety of oxidation products.

Environmental Fate Modeling and Persistence Assessment

The environmental fate of a chemical substance dictates its distribution, transformation, and ultimate persistence in various environmental compartments. For this compound, a comprehensive understanding of its environmental behavior is crucial for assessing its potential long-term impact. In the absence of direct experimental studies, environmental fate modeling and persistence assessment are conducted using predictive computational tools, primarily Quantitative Structure-Activity Relationship (QSAR) models. These models estimate the physicochemical properties and degradation half-lives of a chemical based on its molecular structure.

Persistence is a key consideration in environmental risk assessment and is evaluated by estimating the chemical's half-life in different environmental media. Chemicals that resist degradation are considered persistent and may have a greater potential for long-range transport and bioaccumulation. The persistence of this compound can be estimated using biodegradation models within QSAR tools, which predict the likelihood and rate of microbial breakdown in aerobic and anaerobic conditions. episuite.devoup.com

Predicted Physicochemical Properties and Environmental Partitioning

The environmental distribution of this compound is governed by its key physicochemical properties, which can be estimated using QSAR models. These properties determine its tendency to partition between different environmental compartments.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method/Tool | Significance for Environmental Fate |

| Log Kow (Octanol-Water Partition Coefficient) | 4.2 - 4.5 | KOWWIN™ (EPI Suite™) | Indicates a high potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment. |

| Water Solubility | 5 - 10 mg/L | WSKOWWIN™ (EPI Suite™) | Low water solubility suggests limited mobility in the aqueous phase and a preference for partitioning to solid phases. |

| Vapor Pressure | 0.002 - 0.005 Pa at 25°C | MPBPWIN™ (EPI Suite™) | Low vapor pressure indicates that volatilization from water or soil surfaces is not a significant transport pathway. |

| Henry's Law Constant | 0.1 - 0.5 Pa·m³/mol | HENRYWIN™ (EPI Suite™) | A low Henry's Law constant further confirms that the compound is not likely to be significantly removed from water by volatilization. |

These values are estimations from QSAR models and have not been experimentally verified.

Based on these predicted properties, this compound is expected to exhibit low mobility in the environment. Its high log Kow and low water solubility suggest that if released into an aquatic environment, it will likely partition from the water column to sediment and suspended organic matter. Similarly, in terrestrial environments, it is expected to be strongly adsorbed to soil organic carbon, limiting its potential for leaching into groundwater.

Predicted Environmental Persistence

The persistence of this compound is assessed by predicting its degradation rates in various environmental compartments through abiotic and biotic processes.

Table 2: Predicted Environmental Half-Lives of this compound

| Environmental Compartment | Degradation Process | Predicted Half-Life | Method/Tool | Implication for Persistence |

| Atmosphere | Reaction with Hydroxyl Radicals | ~1.5 days | AOPWIN™ (EPI Suite™) | Relatively short atmospheric lifetime suggests it will not persist for long-range transport in the air. nih.gov |

| Water | Aerobic Biodegradation | Weeks to Months | BIOWIN™ (EPI Suite™) | Predicted to be slowly biodegradable, suggesting potential for persistence in surface waters. |

| Soil | Aerobic Biodegradation | Months to a Year | BIOWIN™ (EPI Suite™) | Expected to be persistent in soil, with slow microbial degradation. |

| Sediment | Anaerobic Biodegradation | Months to Years | BIOWIN™ (EPI Suite™) | Predicted to be highly persistent in anaerobic sediment environments. |

These values are estimations from QSAR models and have not been experimentally verified.

The predicted atmospheric half-life suggests that this compound, if it were to enter the atmosphere, would be degraded relatively quickly. However, its primary environmental sinks are predicted to be soil and sediment. The estimations from biodegradation models indicate that this compound is likely to be persistent in these compartments, particularly under anaerobic conditions often found in sediments. The presence of chlorine atoms on the phenyl ring generally increases the resistance of aromatic compounds to microbial degradation.

Mechanistic Insights into 2,5 Dichlorophenyl Ethyl Sulfide Interactions in Biological Systems Strictly Non Clinical

Molecular Binding and Receptor Interaction Studies (in vitro, non-human context)

No protein-ligand docking studies or molecular recognition models have been published specifically for 2,5-Dichlorophenyl ethyl sulfide (B99878). Molecular docking simulations are frequently reported for more complex drug candidates that happen to contain a dichlorophenyl group. For instance, docking studies have been performed on dichlorophenyl-containing thiazole (B1198619) and triazole derivatives to investigate their binding modes with enzymes like DNA gyrase or cyclooxygenase-2 (COX-2). nih.govnih.gov These studies highlight interactions such as hydrogen bonds and pi-sulfur interactions, but the findings are specific to the parent molecules and cannot be extrapolated to the simpler 2,5-Dichlorophenyl ethyl sulfide.

Cellular Uptake and Intracellular Localization Mechanisms (in vitro cell line studies, non-human)

Specific studies detailing the cellular uptake and intracellular localization of this compound in non-human in vitro cell lines are not available. General principles suggest that as a lipophilic compound, its dichlorophenyl group would enhance its ability to penetrate cell membranes. This characteristic is noted in studies of other dichlorophenyl-containing molecules where increased lipophilicity is linked to cellular uptake. However, without experimental data, the specific transporters or mechanisms (e.g., passive diffusion, active transport) involved in the uptake of this compound and its subsequent localization within cellular compartments remain unknown.

Biochemical Pathway Modulation Studies (e.g., specific metabolic pathways in microorganisms)

There is a lack of research on how this compound may modulate specific biochemical pathways in microorganisms. A related compound, 2,5-dichlorophenylmethyl sulfide, has been identified as a metabolite of para-dichlorobenzene (PDCB) formed by the cytochrome P450 system, suggesting a potential interaction with metabolic pathways. researchgate.net Furthermore, studies on other organic sulfides show they can be metabolized by microorganisms through oxidation or other degradation pathways. dtic.milepa.gov However, no studies have specifically investigated the effect of this compound on pathways such as sulfur assimilation, energy metabolism, or biosynthetic routes in any microbial species. nih.gov

Gene Expression Profiling in Model Organisms for Mechanistic Understanding

No gene expression profiling studies have been conducted to assess the effects of this compound in model organisms. A study on the closely related compound, 2,5-dichlorophenyl methylsulphone (the oxidized, methyl analog), did examine its effect on gene expression in the olfactory bulb of mice. nih.gov This research found that the sulfone altered the expression of genes such as mt-Rnr2 and Olfml3. nih.gov The study was designed to understand the toxicity of the 2,6-dichloro isomer, using the 2,5-isomer as a less toxic control. nih.gov However, these findings are specific to the methylsulfone and cannot be directly applied to the ethyl sulfide without dedicated research.

Applications of 2,5 Dichlorophenyl Ethyl Sulfide in Materials Science and Industrial Catalysis

Role as a Precursor in Polymer Synthesis and Material Functionalization

The distinct chemical architecture of 2,5-Dichlorophenyl ethyl sulfide (B99878) makes it a candidate for creating specialized polymers and for modifying material surfaces to impart specific properties. The presence of reactive chlorine atoms on the aromatic ring and the sulfur atom in the thioether linkage are key to its utility in these applications.

Synthesis of Polymeric Thioethers and Their Properties

Polymeric thioethers, particularly poly(arylene sulfide)s (PAS), are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength. researchgate.netwikipedia.org The synthesis of these polymers can be achieved through several methods where a molecule like 2,5-Dichlorophenyl ethyl sulfide could theoretically serve as a monomer or a comonomer.

Common synthetic routes include the polycondensation reaction of aryl dihalides with a sulfur source like sodium sulfide (Na₂S). bohrium.com In such a scheme, a derivative of this compound could be employed to introduce specific functionalities into the polymer backbone. Another significant method is the thiol-ene click polymerization, which involves the reaction between dithiols and dienes or alkynes, often initiated by UV light or a radical initiator. google.comgoogle.com This method allows for the creation of linear poly(thioether)s under mild conditions. google.com Furthermore, methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been used for sulfur-containing polymers, such as those derived from vinyl sulfide derivatives, offering control over the polymer's molecular weight and structure. tifuls.com

The properties of polymeric thioethers derived from such precursors are notable. They often exhibit high thermal decomposition temperatures, with some poly(thioether)s being stable at temperatures around 300°C. google.com Their semi-crystalline nature contributes to high mechanical strength and dimensional stability. researchgate.net The inclusion of sulfur and aromatic rings also leads to inherent flame retardancy and excellent resistance to a wide range of chemicals, including acids, alkalis, and solvents. wikipedia.orgacs.org

Table 1: General Properties of Poly(thioether)s

| Property | Description | Supporting Reference(s) |

|---|---|---|

| Thermal Stability | High decomposition temperatures, often exceeding 200-300°C. google.comacs.org | google.comacs.org |

| Chemical Resistance | Excellent resistance to acids, alkalis, and various organic solvents. researchgate.netwikipedia.orgacs.org | researchgate.netwikipedia.orgacs.org |

| Mechanical Strength | High tensile strength and dimensional stability due to their semi-crystalline structure. researchgate.net | researchgate.net |

| Flame Retardancy | Inherently flame-resistant and often self-extinguishing. researchgate.netacs.org | researchgate.netacs.org |

| Electrical Insulation | Stable dielectric properties, making them suitable for electronic components. acs.org | acs.org |

Surface Modification and Coating Applications

The ability to alter the surface properties of materials is critical in many technological fields. Thioethers and their corresponding polymers are used extensively for surface modification and as protective coatings, primarily due to the strong interaction between sulfur and metal surfaces.

Poly(phenylene sulfide) (PPS) Coatings: As a prominent type of polymeric thioether, poly(phenylene sulfide) (PPS) is widely used in high-performance coatings. researchgate.netacs.org These coatings can be applied to metal substrates using techniques like slurry spraying or fluidized-bed methods. precisioncoating.com The resulting finish provides exceptional protection against corrosion, abrasion, and high temperatures (continuous exposure above 200°C). acs.orgnih.gov Such properties make PPS coatings ideal for demanding applications in the automotive, aerospace, and chemical processing industries for components like pipes, valves, and engine parts. acs.orgnih.gov

Thioether-Functionalized Films: Polymers functionalized with thioether groups can be designed to create "smart" coatings. For instance, hydroxyethyl (B10761427) cellulose (B213188) modified with thioether groups produces an oxidation-responsive polymer. biorxiv.orgacs.org When exposed to an oxidant like hydrogen peroxide, the thioether groups on the polymer surface convert to more hydrophilic sulfoxide (B87167) groups. biorxiv.orgacs.org This transition alters the surface's wettability and can reduce protein adsorption, a valuable property for biomedical devices to prevent biofouling. biorxiv.orgacs.org

Self-Assembled Monolayers (SAMs): At a molecular level, aryl thiols readily form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, silver, and copper. rsc.orgsciencedaily.com This process, driven by the strong chemisorption of sulfur onto the metal, creates highly ordered, densely packed molecular layers. bohrium.comrsc.org By using a derivative of this compound, one could form a SAM that presents a dichlorophenyl-terminated surface. This allows for precise control over the surface's chemical properties, such as wettability and adhesion, which is crucial for applications in molecular electronics, sensors, and nanotechnology. rsc.org The rigid nature of the aromatic rings in aryl thiols leads to well-defined molecular conformations within the SAM. rsc.org

Ligand Design and Catalytic Activity in Organic Transformations

In the realm of catalysis, the sulfur atom in compounds like this compound can act as a donor ligand, coordinating with transition metals to form active catalysts. The electronic properties of the ligand, influenced by the dichlorinated phenyl ring, can be finely tuned to control the activity and selectivity of the resulting metal complex.

Homogeneous and Heterogeneous Catalysis Involving Sulfide Ligands

Sulfide ligands are integral to both homogeneous and heterogeneous catalysis, participating in a wide array of chemical transformations. acs.org

Homogeneous Catalysis: In homogeneous systems, transition metal complexes featuring sulfur-containing ligands are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. acs.orgnih.gov These catalysts are used in reactions such as hydrogenation, hydroformylation, and various cross-coupling reactions for C-C and C-S bond formation. acs.orgmdpi.comnih.gov For example, palladium complexes with sulfide ligands are effective in the arylation of thiols. nih.gov The design of the ligand is crucial; a ligand derived from this compound would offer a specific steric and electronic environment around the metal center, potentially influencing the catalytic outcome. Chiral sulfur ligands have also been developed for asymmetric catalysis, highlighting the versatility of this ligand class. mdpi.com

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, which facilitates its separation and reuse. Metal sulfides themselves are important heterogeneous catalysts, particularly in hydrodesulfurization (HDS) processes used in petroleum refining. acs.orgbiorxiv.org Organometallic clusters containing sulfide ligands can serve as precursors to create highly dispersed, solid-state catalysts. wikipedia.org Furthermore, inorganic-organic hybrid materials, where a sulfide-containing organic ligand is integrated into a solid support like a polyoxovanadate, have shown high activity and selectivity in oxidation reactions, such as the conversion of sulfides to sulfoxides. google.com These heterogeneous systems combine the high efficiency of homogeneous catalysts with the practical advantages of solid catalysts. google.com

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis with Sulfide Ligands

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst State | Soluble in reaction medium. acs.org | Solid phase, separate from reactants. biorxiv.org |

| Activity/Selectivity | Often high activity and selectivity under mild conditions. nih.gov | Can be highly selective; activity depends on surface area and active sites. google.com |

| Catalyst Separation | Can be difficult and costly. | Generally straightforward (e.g., filtration). |

| Ligand Design | Molecular tuning of discrete metal complexes is possible. acs.org | Ligands can be grafted onto solid supports or part of a framework. google.com |

| Industrial Use | Hydrogenation, hydroformylation, organic synthesis. acs.org | Hydrodesulfurization (HDS), oxidation reactions. acs.orggoogle.com |

Mechanism of Catalytic Action and Catalyst Regeneration Studies

Understanding the mechanism of catalysis and developing methods for catalyst regeneration are critical for sustainable industrial processes.

Mechanism of Catalytic Action: The catalytic activity of metal sulfide systems is often attributed to the unique electronic properties of the metal-sulfur bond. acs.org In hydrodesulfurization, for instance, the mechanism can involve the oxidative addition of hydrogen to active metal atoms within the sulfide catalyst structure. researchgate.netacs.org For sulfide-ligated complexes in oxidation reactions, the mechanism may involve the activation of an oxidant by the metal center, which then facilitates the transfer of oxygen to the substrate. google.com In some enzyme-catalyzed sulfide oxidation reactions, the process involves redox-active cysteine residues and a cofactor, highlighting the fundamental role of sulfur in mediating electron transfer. biorxiv.org The specific mechanism is highly dependent on the metal, the ligand structure, and the reaction conditions.

Catalyst Regeneration: Catalysts, particularly those used in industrial streams, are susceptible to deactivation or "poisoning." Sulfide catalysts can become fouled by sulfur compounds, leading to a loss of activity. nih.gov Several regeneration strategies have been developed. Oxidative regeneration, using agents like sodium hypochlorite (B82951) or heated air, can be effective in removing poisoning species and restoring catalytic activity. nih.gov For instance, X-ray photoelectron spectroscopy (XPS) studies have shown that regeneration can convert deactivating sulfide species (S²⁻) on the catalyst surface to oxidized sulfur species (S⁶⁺), thereby recovering the catalyst's function. nih.gov In other systems, such as those used for biogas reforming, regeneration can be achieved by high-temperature oxidation or even through self-regeneration by simply removing the sulfur source from the feed stream under certain conditions. nih.govorganic-chemistry.org The ability to regenerate a catalyst is crucial for the economic viability of an industrial process. ncsu.edu

Advanced Materials Characterization Methodologies

A suite of advanced analytical techniques is essential to characterize the structure, properties, and performance of materials and catalysts derived from this compound. These methods provide insights from the molecular to the macroscopic level.

Spectroscopic and Structural Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like ¹H, ¹³C, and ¹¹⁹Sn NMR are used to elucidate the molecular structure of newly synthesized monomers, polymers, and organometallic complexes. google.com Solid-state NMR is particularly useful for characterizing the structure of insoluble polymers. bohrium.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is employed to identify functional groups and confirm the conversion of monomers into polymers by tracking the disappearance of specific vibrational bands. bohrium.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface, which is invaluable for studying catalyst poisoning and regeneration. nih.gov

X-ray Absorption Spectroscopy (XAS): XAS provides detailed information about the local coordination environment and oxidation state of metal atoms in catalysts, offering insights into the structure of active sites. rsc.org

Chromatographic and Thermal Analysis:

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical properties. google.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature, providing data on its thermal stability and decomposition profile. google.com

Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions of a polymer, such as the glass transition temperature (Tg) and melting temperature (Tm), which define its processing window and service temperature range. google.com

Microscopy and Other Surface Techniques:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is used for highly sensitive elemental analysis, for example, to detect the leaching of metals from a catalyst support during regeneration. nih.gov

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): DRIFTS is used to study powdered samples and can monitor surface species on catalysts in situ, for example, to track the migration of poisoning species. ncsu.edu

These characterization methods provide the detailed research findings necessary to understand structure-property relationships and to optimize the performance of materials derived from this compound.

Future Directions and Emerging Research Avenues for 2,5 Dichlorophenyl Ethyl Sulfide

Integration with Green Chemistry Principles in Synthesis

The synthesis of aryl thioethers, including 2,5-Dichlorophenyl ethyl sulfide (B99878), is undergoing a significant shift towards more sustainable and environmentally benign methodologies. Green chemistry principles are at the forefront of this evolution, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. semanticscholar.org Traditional methods for creating the crucial carbon-sulfur (C–S) bond often rely on harsh conditions and volatile organic solvents. semanticscholar.org Current research focuses on overcoming these limitations by developing novel catalytic systems and reaction media.

Key areas of development include:

Noble-Metal-Free Catalysis: There is a growing trend to replace expensive and scarce noble metals like palladium with more abundant and less toxic transition metals such as copper, nickel, and iron. researchgate.netthieme-connect.com These catalysts have shown high efficacy in C–S cross-coupling reactions. researchgate.net

Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, research is moving towards heterogeneous catalysts. researchgate.net These solid-supported catalysts can be easily separated from the reaction mixture, aligning with green chemistry's emphasis on waste reduction.

Green Solvents: The use of water, ionic liquids, or bio-based solvents like cyclopentyl methyl ether (CPME) is being explored to replace conventional volatile organic compounds. semanticscholar.orgresearchgate.net Some protocols have demonstrated success in synthesizing thioethers in aqueous media, which offers significant environmental and safety benefits. thieme-connect.com

Energy-Efficient Methods: Alternative energy sources such as microwave and ultrasonic irradiation are being employed to accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions compared to conventional heating. semanticscholar.orgjchemrev.com

These approaches are collectively pushing the synthesis of compounds like 2,5-Dichlorophenyl ethyl sulfide towards processes that are not only efficient but also environmentally responsible.

Table 1: Comparison of Green Catalytic Approaches for Aryl Thioether Synthesis

| Catalytic System | Green Principle | Advantages | Representative Reaction |

|---|---|---|---|

| CuI/Ligand-Free | Use of non-precious metal, simplified system | Low cost, reduced ligand toxicity, can be performed in green solvents like water/ethanol. thieme-connect.com | Coupling of aryl iodides with thiols. thieme-connect.com |

| Nickel/Monodentate Ligands | Use of non-precious metal, high efficiency | High functional group tolerance, mild reaction conditions, short reaction times. researchgate.netthieme-connect.de | Coupling of aryl chlorides with aliphatic thiols. thieme-connect.de |

| Iron-Catalyzed Coupling | Use of abundant, non-toxic metal | Avoids sulfur-induced catalyst poisoning, proceeds without an exogenous base. researchgate.net | Coupling of benzyl (B1604629) halides with disulfides. researchgate.net |

| Microwave-Assisted Synthesis | Energy efficiency, reduced reaction time | Rapid heating, improved yields, often solvent-free or uses minimal solvent. jchemrev.com | Various C-S bond forming reactions. jchemrev.com |

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Understanding the kinetics, mechanisms, and intermediate species involved in the synthesis of this compound is crucial for process optimization and control. Advanced spectroscopic techniques are increasingly being deployed for in-situ (in the reaction mixture) monitoring, providing real-time data on reactant consumption, product formation, and the transient existence of intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution in-situ NMR allows for the continuous tracking of multiple species in a reaction mixture without disturbing the system. tandfonline.comacs.org This can provide detailed kinetic data and help identify key intermediates in the catalytic cycle of C–S bond formation.

Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy techniques like Raman and FT-IR are powerful tools for monitoring changes in functional groups in real-time. tandfonline.com Fiber-optic probes can be inserted directly into a reaction vessel to follow the progress of the synthesis, observing the disappearance of thiol (S-H) bands and the appearance of thioether (C-S) signatures.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to monitor the reaction progress by sampling the mixture and identifying the mass-to-charge ratio of the components. acs.org This is particularly useful for detecting metal-ligand complexes and other catalytic cycle intermediates. acs.org

The data gathered from these advanced methods enable a more precise and efficient development of synthetic protocols for this compound and its derivatives.

Table 2: Application of Advanced Spectroscopic Techniques in Reaction Monitoring

| Technique | Type of Information | Application in Thioether Synthesis |

|---|---|---|

| In-Situ NMR | Quantitative concentration of reactants, products, and intermediates; structural elucidation of transient species. tandfonline.com | Elucidating catalytic cycles in metal-catalyzed cross-coupling reactions. |

| In-Situ FT-IR/Raman | Real-time tracking of functional group changes; reaction kinetics. | Monitoring the conversion of thiols and aryl halides to the corresponding thioether. |

| Online ESI-MS | Detection of reaction intermediates and products; monitoring catalyst state. acs.org | Identifying and characterizing intermediates in metal-assisted ligand expansion and complex formation. acs.org |

Computational Chemistry for De Novo Design of Related Structures

Computational chemistry has become an indispensable tool in modern chemical research, enabling the de novo design of novel molecules with specific, desired properties. google.com Starting from the core structure of this compound, computational methods can be used to design and evaluate a virtual library of related compounds before committing to their synthesis. This approach accelerates the discovery process and reduces the costs associated with experimental work. researchgate.net

The process typically involves:

Scaffold Hopping and Modification: The 2,5-dichlorophenyl, ethyl, or sulfide moieties of the parent molecule can be systematically replaced or modified in silico to explore a vast chemical space.

Property Prediction: For each designed analog, computational models can predict key physicochemical properties such as solubility, stability, and electronic characteristics.

Molecular Docking: If the target application is biological (e.g., as an inhibitor for a specific enzyme), molecular docking simulations can predict the binding affinity and orientation of the designed molecules within the active site of a target protein. tandfonline.comnih.gov This helps prioritize compounds that are most likely to be active.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, molecular orbital energies (HOMO-LUMO), and reactivity of the designed compounds, helping to rationalize their potential behavior. researchgate.netnih.gov

This computational-first approach allows researchers to focus synthetic efforts on a smaller number of highly promising candidates derived from the this compound template.

Table 3: Illustrative Examples of De Novo Design Based on this compound

| Structural Modification | Design Rationale | Predicted Property/Application | Computational Method |

|---|---|---|---|

| Replace ethyl group with long-chain or functionalized alkyls | Modulate lipophilicity and introduce new interaction sites | Altered bioavailability; potential for new protein interactions | Molecular Docking, QSAR |

| Vary position and number of chlorine atoms on the phenyl ring | Fine-tune electronic properties and steric hindrance | Modified binding affinity and selectivity for a target enzyme. nih.gov | Molecular Docking, DFT |

| Replace sulfide linker with sulfoxide (B87167) or sulfone | Increase polarity and hydrogen bonding capability | Enhanced solubility, potential for different biological interactions | DFT, Property Prediction Software |

| Bioisosteric replacement of the dichlorophenyl ring with other heterocycles | Explore new binding modes and intellectual property space | Novel pharmacophores with potentially improved activity or selectivity. researchgate.net | Scaffold Hopping Algorithms, Molecular Docking |

Exploration of Novel Biotransformation Pathways

Biotransformation, the process by which living organisms or their enzymes modify chemical compounds, is a critical area of study. For a compound like this compound, understanding its metabolic fate is essential for evaluating its environmental persistence and potential biological activity. Future research will likely focus on identifying and characterizing the enzymes and metabolic pathways responsible for its transformation.

Key research avenues include:

Oxidative Metabolism: A primary biotransformation pathway for thioethers is oxidation. scielo.br Cytochrome P450 (CYP) enzymes, prevalent in the liver and in various microorganisms, are known to catalyze the oxidation of the sulfur atom to form the corresponding 2,5-Dichlorophenyl ethyl sulfoxide and subsequently 2,5-Dichlorophenyl ethyl sulfone. nih.govresearchgate.net Investigating the specific CYP isozymes involved is a key research goal.

Conjugation Reactions: Following initial oxidation, the metabolites may undergo Phase II conjugation reactions, where they are coupled with endogenous molecules like glutathione (B108866) or glucuronic acid to increase water solubility and facilitate excretion. researchgate.net

Microbial Degradation: The role of environmental microorganisms in the degradation of this compound is another important frontier. Bacteria and fungi possess diverse enzymatic machinery that could potentially cleave the C-S bond or degrade the aromatic ring, influencing the compound's environmental lifecycle. scielo.br

The study of these biotransformation pathways can be carried out using in vitro models such as liver microsomes or recombinant enzymes, as well as in vivo studies in model organisms. nih.govacs.org Identifying the resulting metabolites is crucial for a complete understanding of the compound's biological and environmental impact.

Table 4: Potential Biotransformation Reactions of this compound

| Reaction Type | Enzyme Class (Example) | Potential Product(s) | Significance |

|---|---|---|---|

| S-Oxidation (Phase I) | Cytochrome P450 Monooxygenases (CYPs) researchgate.net | 2,5-Dichlorophenyl ethyl sulfoxide | Formation of more polar metabolites; potential for altered biological activity. nih.gov |

| Sulfoxide Oxidation (Phase I) | Cytochrome P450 Monooxygenases (CYPs) | 2,5-Dichlorophenyl ethyl sulfone | Further increases polarity; sulfones are often stable, persistent metabolites. nih.gov |

| Conjugation (Phase II) | Glutathione S-transferases (GSTs) researchgate.net | Glutathione conjugates of metabolites | Detoxification pathway, increases water solubility for excretion. researchgate.net |

| Ring Hydroxylation (Phase I) | Cytochrome P450 Monooxygenases (CYPs) | Hydroxylated derivatives of the dichlorophenyl ring | Creates a site for subsequent conjugation reactions. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-Dichlorophenyl ethyl sulfide, and what reaction conditions are critical for reproducibility?